3-Acetamido-2-hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide
Description
Properties
CAS No. |
648922-43-4 |
|---|---|
Molecular Formula |
C23H22N2O4 |
Molecular Weight |
390.4 g/mol |
IUPAC Name |
3-acetamido-2-hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide |
InChI |
InChI=1S/C23H22N2O4/c1-16(26)24-21-12-6-11-20(22(21)27)23(28)25-18-9-5-10-19(15-18)29-14-13-17-7-3-2-4-8-17/h2-12,15,27H,13-14H2,1H3,(H,24,26)(H,25,28) |
InChI Key |
BFAMONLHCZVTBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1O)C(=O)NC2=CC(=CC=C2)OCCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Step 1: Synthesis of Ortho-Acetaminophenol
In this initial step, ortho-aminophenol is reacted with acetic anhydride under controlled conditions. The reaction is typically performed in an ice bath to manage exothermicity, allowing for the selective acetylation of the amino group while preserving the hydroxyl functionality.
- Reagents: Ortho-aminophenol, acetic anhydride
- Temperature: Ice bath
- Yield: Approximately 41.7% after purification
Step 2: Formation of N-(2-Methoxyphenyl) Acetamide
The product from Step 1 is then treated with a phase transfer catalyst and dimethyl carbonate under reflux conditions to introduce a methoxy group.
- Reagents: Ortho-acetaminophenol, phase transfer catalyst, dimethyl carbonate
- Temperature: Reflux (95-110°C)
- Duration: 3-5 hours
Step 3: Bromination
The next step involves bromination of the methoxy derivative using N-bromosuccinimide (NBS) under nitrogen protection.
- Reagents: N-(2-methoxyphenyl) acetamide, NBS
- Temperature: Ice bath
- Duration: 2-4 hours
Step 4: Introduction of Acetyl Group
The brominated product is then reacted with chloroacetic acid in the presence of aluminum chloride to introduce an acetyl group.
- Reagents: N-(bromo-2-methoxyphenyl) acetamide, chloroacetic acid, aluminum chloride
- Temperature: Room temperature or elevated conditions
- Yield: Approximately 78.8%
Step 5: Final Reduction
The final step involves a reduction process using palladium on carbon (Pd/C) under hydrogen atmosphere to yield the desired target compound.
- Reagents: N-(bromo-2-hydroxy phenyl) acetamide, Pd/C, triethylamine
- Temperature: 50-75°C
- Duration: 3-6 hours
- Final Yield: Approximately 85%
| Step | Reaction | Key Reagents | Conditions | Yield |
|---|---|---|---|---|
| 1 | Acetylation | Ortho-Aminophenol, Acetic Anhydride | Ice bath | ~41.7% |
| 2 | Methoxylation | Ortho-acetaminophenol, Dimethyl Carbonate | Reflux (95-110°C) | - |
| 3 | Bromination | N-(2-methoxyphenyl) acetamide, NBS | Ice bath | - |
| 4 | Acetylation | N-(bromo-2-methoxyphenyl) acetamide, Chloroacetic Acid, AlCl₃ | Room temp or elevated | ~78.8% |
| 5 | Reduction | N-(bromo-2-hydroxy phenyl) acetamide, Pd/C, Triethylamine | 50-75°C | ~85% |
Chemical Reactions Analysis
Types of Reactions
3-Acetamido-2-hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl group to a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Various substituents can be introduced to the benzene ring, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the reaction’s outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde derivative, while substitution reactions can introduce functional groups like halogens or alkyl chains .
Scientific Research Applications
3-Acetamido-2-hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antioxidant and antibacterial properties.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 3-Acetamido-2-hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, its antioxidant activity may involve scavenging free radicals and chelating metal ions .
Comparison with Similar Compounds
Structural Features and Substituent Effects
The biological and physicochemical properties of benzamide derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogues:
Biological Activity
3-Acetamido-2-hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide is a synthetic compound with a complex structure that includes an acetamido group, a hydroxyl group, and a phenylethoxy moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy and as an inhibitor of specific molecular targets.
Chemical Structure and Properties
The molecular formula of 3-acetamido-2-hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide is C23H22N2O4, and it has a molecular weight of approximately 390.43 g/mol. The compound's unique arrangement of functional groups may facilitate interactions with various biological targets, making it a subject of interest for further research.
| Property | Value |
|---|---|
| Molecular Formula | C23H22N2O4 |
| Molecular Weight | 390.43 g/mol |
| CAS Number | 30456-32-7 |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors involved in cellular processes. Research indicates that compounds with similar structures can modulate the activity of the P2X7 receptor, which plays a critical role in inflammatory responses and pain signaling. This suggests that 3-acetamido-2-hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide may exhibit anti-inflammatory properties or analgesic effects through similar mechanisms .
Biological Assays and Findings
Recent studies have evaluated the inhibitory activity of related compounds against Poly(ADP-ribose) polymerase-1 (PARP-1), an important target in cancer therapy. PARP-1 inhibitors are significant for their role in DNA repair mechanisms, and several derivatives have shown promising results in preclinical trials. For instance, a series of acetamido-benzamides were synthesized, revealing IC50 values ranging from 0.23 to 5.78 µmol/L against PARP-1 . Although specific data on 3-acetamido-2-hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide is limited, its structural similarities suggest potential efficacy.
Case Studies
- PARP Inhibition : In a study focusing on PARP inhibitors, several compounds demonstrated significant inhibitory effects on cancer cell lines. The binding affinity and structural docking simulations indicated that modifications in the acetamido group could enhance biological activity .
- Inflammatory Response Modulation : Compounds structurally akin to 3-acetamido-2-hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide have been tested for their ability to modulate inflammatory pathways. These studies highlight the potential for this compound to act as an anti-inflammatory agent by inhibiting specific receptors involved in pain signaling.
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